molecular formula C7H5ClF2O2S B3039821 2,4-Difluoro-3-methylbenzenesulfonyl chloride CAS No. 1349717-93-6

2,4-Difluoro-3-methylbenzenesulfonyl chloride

Cat. No.: B3039821
CAS No.: 1349717-93-6
M. Wt: 226.63 g/mol
InChI Key: QIXBRAHDJLFTRQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzenesulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a methyl group at the 3-position. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications. The fluorine atoms enhance electrophilicity at the sulfonyl chloride group, while the methyl group contributes to steric and electronic modulation .

Properties

IUPAC Name

2,4-difluoro-3-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-5(9)2-3-6(7(4)10)13(8,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBRAHDJLFTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255068
Record name 2,4-Difluoro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-93-6
Record name 2,4-Difluoro-3-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349717-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,4-difluoro-3-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate linkages. These modifications can alter the physical and chemical properties of the target molecules, leading to changes in their biological activity and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 2-F, 4-F, 3-CH₃ Sulfonyl chloride C₇H₅ClF₂O₂S ~226.6 (calculated) High reactivity in nucleophilic substitution; intermediates for fluorinated APIs
(2,4-Dichlorophenyl)methanesulfonyl chloride 2-Cl, 4-Cl, -CH₂- Sulfonyl chloride C₇H₅Cl₂O₂S 247.14 Used in peptide synthesis; higher lipophilicity due to Cl substituents
3,6-Difluoro-2-methoxybenzenesulfonyl chloride 3-F, 6-F, 2-OCH₃ Sulfonyl chloride C₇H₅ClF₂O₃S 264.63 Methoxy group reduces electrophilicity; stabilizes intermediates in cross-coupling reactions
4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride 4-Cl, 3-OCHF₂ Sulfonyl chloride C₇H₄Cl₂F₂O₃S 313.13 Difluoromethoxy enhances metabolic stability; used in drug design
3,5-Difluoro-4-methyl-benzoyl chloride 3-F, 5-F, 4-CH₃ Benzoyl chloride C₈H₅ClF₂O 190.57 Acylating agent; lower hydrolytic stability compared to sulfonyl chlorides

Key Comparative Insights:

Substituent Effects on Reactivity: Fluorine atoms in this compound increase the electrophilicity of the sulfonyl chloride group compared to methoxy (3,6-difluoro-2-methoxy) or dichloro ((2,4-dichlorophenyl)methanesulfonyl) analogs. This enhances its reactivity in nucleophilic substitutions .

Applications in Synthesis :

  • The dichloro analog () is preferred for applications requiring enhanced lipophilicity, such as membrane-permeable intermediates.
  • The difluoromethoxy derivative () is favored in medicinal chemistry for its resistance to enzymatic degradation .

Functional Group Differences :

  • Benzoyl chlorides (e.g., 3,5-difluoro-4-methyl-benzoyl chloride) exhibit distinct reactivity as acylating agents, forming esters and amides, whereas sulfonyl chlorides are specialized in forming sulfonamides and sulfonic acids .

Research Findings and Trends

  • Stability and Handling : Sulfonyl chlorides with electron-withdrawing substituents (e.g., F, Cl) are more prone to hydrolysis, requiring anhydrous handling. Methyl groups (as in the target compound) mitigate this slightly by steric protection .
  • Environmental Impact : Fluorinated sulfonyl chlorides are increasingly scrutinized for persistence; computational models (e.g., ANN-based chloride concentration simulations) aid in predicting environmental behavior .

Biological Activity

Overview

2,4-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound notable for its diverse applications in chemical synthesis and biological research. Its molecular formula is C7H6ClF2O2S, and it possesses significant reactivity due to the presence of the sulfonyl chloride functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biomolecules, which can lead to alterations in their function. The sulfonyl chloride group is particularly reactive, enabling the formation of:

  • Sulfonamides : Formed when the compound reacts with amines.
  • Sulfonate Esters : Produced through reactions with alcohols.
  • Sulfonothioates : Resulting from interactions with thiols.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with folic acid synthesis, a critical pathway for bacterial proliferation. This mechanism is consistent with other sulfonamide compounds that target bacterial enzymes involved in folate metabolism.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes through covalent modification. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced cellular proliferation and has implications for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • In Vivo Studies : Animal models have demonstrated that varying doses of this compound can produce different biological responses. Lower doses may exhibit beneficial effects such as reduced tumor growth, while higher doses can lead to toxicity .
  • Modification of Biomolecules : In biochemical assays, this compound has been used to modify peptides and proteins to study their structure-function relationships. This application is critical in understanding protein interactions and developing new therapeutic agents.
  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing pharmaceuticals that possess anti-inflammatory and anticancer properties. Its ability to modify biomolecules makes it a valuable tool in drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3,5-DifluorobenzenesulfonamideSimilar fluorine substitutionAntimicrobial activity against specific bacterial strains
2,4-DichlorobenzenesulfonamideChlorine atoms instead of fluorineDifferent reactivity and potential toxicity profiles
4-FluorobenzenesulfonamideSingle fluorine substitutionModerate antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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